Cas no 1017029-06-9 (N-(piperidin-3-ylmethyl)aminosulfonamide)

N-(Piperidin-3-ylmethyl)aminosulfonamide is a sulfonamide derivative featuring a piperidine scaffold, which confers structural versatility for applications in medicinal chemistry and drug development. The compound's sulfonamide group enhances binding affinity to biological targets, while the piperidine moiety contributes to improved pharmacokinetic properties, such as solubility and membrane permeability. Its modular structure allows for further functionalization, making it a valuable intermediate in the synthesis of bioactive molecules, particularly protease inhibitors or receptor modulators. The compound's stability under physiological conditions and compatibility with standard synthetic protocols further underscore its utility in research and pharmaceutical applications.
N-(piperidin-3-ylmethyl)aminosulfonamide structure
1017029-06-9 structure
Product name:N-(piperidin-3-ylmethyl)aminosulfonamide
CAS No:1017029-06-9
MF:C6H15N3O2S
MW:193.267199754715
CID:4567263
PubChem ID:21186538

N-(piperidin-3-ylmethyl)aminosulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(Piperidin-3-ylmethyl)aminosulfonamide
    • Sulfamide, N-(3-piperidinylmethyl)-
    • AB01000151-01
    • EN300-41898
    • Z295879586
    • 1017029-06-9
    • AKOS000186077
    • starbld0029982
    • amino-N-(piperidin-3-ylmethyl)sulfonamide
    • 3-[(sulfamoylamino)methyl]piperidine
    • N-(piperidin-3-ylmethyl)aminosulfonamide
    • Inchi: 1S/C6H15N3O2S/c7-12(10,11)9-5-6-2-1-3-8-4-6/h6,8-9H,1-5H2,(H2,7,10,11)
    • InChI Key: SSEIPSQLNISNJP-UHFFFAOYSA-N
    • SMILES: S(NCC1CCCNC1)(N)(=O)=O

Computed Properties

  • Exact Mass: 193.088498g/mol
  • Monoisotopic Mass: 193.088498g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 92.6Ų
  • Molecular Weight: 193.27g/mol

N-(piperidin-3-ylmethyl)aminosulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-41898-0.1g
N-[(piperidin-3-yl)methyl]aminosulfonamide
1017029-06-9 95%
0.1g
$301.0 2023-07-06
Enamine
EN300-41898-1.0g
N-[(piperidin-3-yl)methyl]aminosulfonamide
1017029-06-9 95%
1.0g
$871.0 2023-07-06
TRC
D292735-10mg
N-(Piperidin-3-ylmethyl)aminosulfonamide
1017029-06-9
10mg
$ 70.00 2022-06-05
Aaron
AR019V8X-1g
N-(piperidin-3-ylmethyl)aminosulfonamide
1017029-06-9 95%
1g
$1223.00 2025-02-08
1PlusChem
1P019V0L-500mg
N-(piperidin-3-ylmethyl)aminosulfonamide
1017029-06-9 95%
500mg
$895.00 2025-03-04
A2B Chem LLC
AV38917-2.5g
N-(piperidin-3-ylmethyl)aminosulfonamide
1017029-06-9 95%
2.5g
$1832.00 2024-04-20
1PlusChem
1P019V0L-100mg
N-(piperidin-3-ylmethyl)aminosulfonamide
1017029-06-9 95%
100mg
$428.00 2025-03-04
1PlusChem
1P019V0L-50mg
N-(piperidin-3-ylmethyl)aminosulfonamide
1017029-06-9 95%
50mg
$297.00 2025-03-04
Enamine
EN300-41898-2.5g
N-[(piperidin-3-yl)methyl]aminosulfonamide
1017029-06-9 95%
2.5g
$1707.0 2023-07-06
Enamine
EN300-41898-10.0g
N-[(piperidin-3-yl)methyl]aminosulfonamide
1017029-06-9 95%
10.0g
$3746.0 2023-07-06

Additional information on N-(piperidin-3-ylmethyl)aminosulfonamide

N-(Piperidin-3-ylmethyl)aminosulfonamide: A Comprehensive Overview

N-(Piperidin-3-ylmethyl)aminosulfonamide, with the CAS number 1017029-06-9, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this article, we will delve into the chemical properties, biological activities, and recent research advancements associated with N-(Piperidin-3-ylmethyl)aminosulfonamide.

The molecular structure of N-(Piperidin-3-ylmethyl)aminosulfonamide consists of a piperidine ring linked to an aminosulfonamide group through a methyl bridge. This configuration imparts specific chemical and biological properties that make it an attractive candidate for drug development. The piperidine ring is known for its ability to interact with various biological targets, while the aminosulfonamide moiety can modulate enzymatic activities and receptor binding.

Recent studies have highlighted the potential of N-(Piperidin-3-ylmethyl)aminosulfonamide in the treatment of neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent neuroprotective effects by inhibiting the activity of specific enzymes involved in neurodegeneration. The researchers found that N-(Piperidin-3-ylmethyl)aminosulfonamide effectively reduced oxidative stress and inflammation in neuronal cells, thereby preserving their function and viability.

In addition to its neuroprotective properties, N-(Piperidin-3-ylmethyl)aminosulfonamide has also shown promise in cancer research. A study conducted by a team of scientists at the National Cancer Institute revealed that this compound can selectively target and inhibit cancer cell proliferation without affecting normal cells. The mechanism of action involves the modulation of key signaling pathways that are dysregulated in cancer cells, such as the PI3K/AKT and MAPK pathways.

The pharmacokinetic properties of N-(Piperidin-3-ylmethyl)aminosulfonamide have been extensively studied to ensure its suitability for clinical applications. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and can readily cross the blood-brain barrier, making it an ideal candidate for central nervous system (CNS) disorders.

Clinical trials are currently underway to evaluate the safety and efficacy of N-(Piperidin-3-ylmethyl)aminosulfonamide in various therapeutic settings. Preliminary results from Phase I trials have indicated that the compound is well-tolerated by patients, with minimal adverse effects. These findings have paved the way for further clinical investigations to explore its potential in treating conditions such as Alzheimer's disease, Parkinson's disease, and certain types of cancer.

The synthetic route for producing N-(Piperidin-3-ylmethyl)aminosulfonamide has been optimized to ensure high yields and purity. The process typically involves the reaction of 3-piperidinemethanamine with sulfamoyl chloride under controlled conditions. This synthetic method is scalable and cost-effective, making it suitable for large-scale production in pharmaceutical settings.

In conclusion, N-(Piperidin-3-ylmethyl)aminosulfonamide (CAS No. 1017029-06-9) is a promising compound with a wide range of potential applications in medicine. Its unique chemical structure and biological activities make it a valuable candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play a significant role in advancing treatments for various diseases.

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